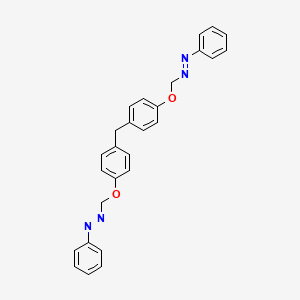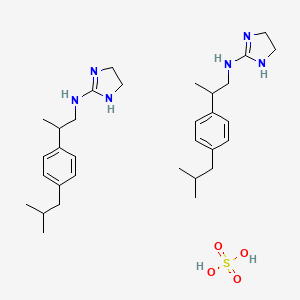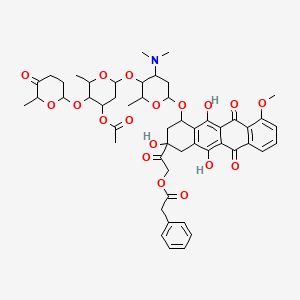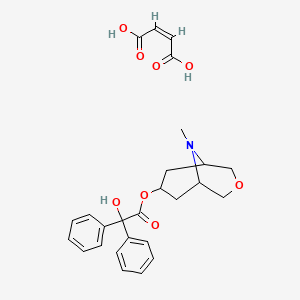
9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-3-oxa-9-azabicyclo(331)nonan-7-ol, benzilic acid ester, maleate is a complex organic compound known for its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate typically involves multiple steps. The initial step often includes the formation of the bicyclic core structure, followed by the introduction of the ester and maleate groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes rigorous quality control measures to maintain consistency and safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism may vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one
- 9-Methyl-3-thia-9-azabicyclo(3.3.1)nonan-7-ol
- 9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one
Uniqueness
What sets 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate apart from similar compounds is its unique combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
102504-18-7 |
|---|---|
Molekularformel |
C26H29NO8 |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H25NO4.C4H4O4/c1-23-18-12-20(13-19(23)15-26-14-18)27-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17;5-3(6)1-2-4(7)8/h2-11,18-20,25H,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
CUGFLMJGOOFJET-BTJKTKAUSA-N |
Isomerische SMILES |
CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




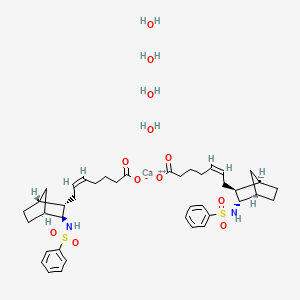
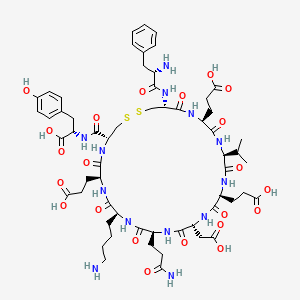
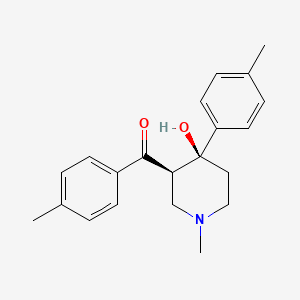

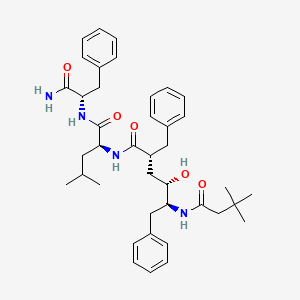
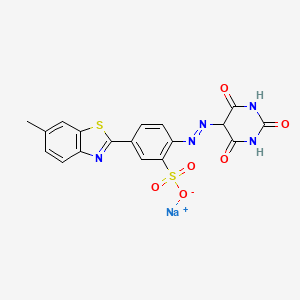
![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B12780584.png)
![Sodium;2-[2-[bis[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol;4-[[1-hydroxy-6-[(7-hydroxy-6-phenyldiazenyl-5-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid](/img/structure/B12780589.png)
